molecular formula C48H78O17 B1196511 Saikosaponin BK1 CAS No. 110352-77-7

Saikosaponin BK1

货号: B1196511
CAS 编号: 110352-77-7
分子量: 927.1 g/mol
InChI 键: PYJMYPPFWASOJX-YSNVVKQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saikosaponin BK1 is a diterpene glycoside.

常见问题

Basic Research Questions

Q. How can HPLC parameters be optimized to quantify Saikosaponin BK1 in plant extracts?

High-performance liquid chromatography (HPLC) is optimized by selecting a C18 reverse-phase column, using a mobile phase of acetonitrile-water (e.g., 30:70 v/v) with 0.1% formic acid, and setting the detection wavelength to 210 nm for UV absorption. Validation includes calibration curves with reference standards, spike-recovery tests (80–120% recovery), and inter-day/intra-day precision assessments (RSD < 5%). Soil factors like pH and organic matter content may influence extraction efficiency, necessitating sample pre-treatment adjustments .

Q. What primary biochemical pathways are modulated by this compound?

Bioinformatics analyses reveal that this compound targets liver and immune-related pathways, including G protein-coupled receptor (GPCR) signaling, neuroactive ligand-receptor interactions, and protein phosphorylation. These pathways are validated using transcriptomic profiling of hepatocyte models or immune cell lines treated with BK1, followed by Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis .

Q. What in vitro models are suitable for studying this compound’s immunomodulatory effects?

Common models include RAW264.7 macrophages for cytokine profiling (e.g., TNF-α, IL-6 via ELISA), Jurkat T-cells for proliferation assays (MTT test), and primary hepatocytes for liver-specific responses. Dose-response curves (e.g., 1–100 µM BK1) and time-course experiments (6–48 hours) are critical for establishing efficacy and toxicity thresholds .

Advanced Research Questions

Q. How do molecular dynamics simulations (RMSD/RMSF) elucidate this compound’s protein interactions?

Root Mean Square Deviation (RMSD) tracks structural stability during simulations (e.g., <3 Å over 100 ns indicates stable binding), while Root Mean Square Fluctuation (RMSF) identifies flexible protein residues (e.g., residues 150–200 showing >2 Å displacement). For BK1, simulations reveal differential binding stability compared to analogs like Saikosaponin C, particularly in hydrophobic pockets of target proteins like SARS-CoV-2 main protease .

Q. How can researchers resolve discrepancies between computational docking predictions and in vitro assays for this compound?

Contradictions arise from solvation effects or conformational changes not captured in static docking. Validate computational results via alanine-scanning mutagenesis of key binding residues (e.g., His41 in SARS-CoV-2 main protease) or surface plasmon resonance (SPR) to measure binding kinetics (KD values). Multi-ensemble docking (accounting for protein flexibility) improves alignment with experimental IC50 data .

Q. What environmental factors influence this compound content in Bupleurum chinense?

Soil conductivity (>200 µS/cm), organic matter (>2.5%), and available potassium (>150 mg/kg) correlate with higher BK1 yields. Cluster analysis of 29 habitats identifies Henan Province (China) as optimal, with BK1 content 5.16× higher than national standards. Field experiments should control irrigation (60–70% soil moisture) and use foliar nitrogen supplementation to enhance biosynthesis .

Q. How to design structure-activity relationship (SAR) studies integrating this compound and its analogs (e.g., Saikosaponin D)?

SAR studies require comparative molecular docking (e.g., AutoDock Vina) of BK1 and analogs against shared targets (e.g., NF-κB), followed by in vitro validation via luciferase reporter assays. Focus on structural variations (e.g., glycosylation patterns in BK1 vs. D) and their impact on hydrogen bonding (e.g., hydroxyl groups at C3/C16 positions) .

Q. Key Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity, qPCR for pathway gene expression) .
  • Experimental Design : Use randomized block designs for field studies and triplicate technical replicates for in vitro assays to reduce variability .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal reporting and obtain ethics approval (e.g., IACUC protocol #) .

属性

CAS 编号

110352-77-7

分子式

C48H78O17

分子量

927.1 g/mol

IUPAC 名称

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1

InChI 键

PYJMYPPFWASOJX-YSNVVKQWSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。